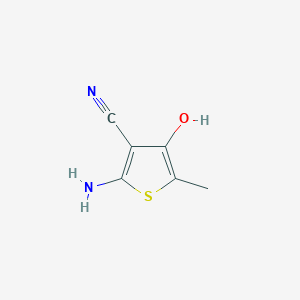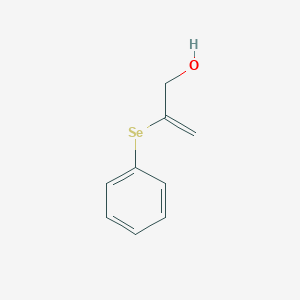![molecular formula C14H18N2O B028711 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one oxime CAS No. 76272-34-9](/img/structure/B28711.png)
8-Benzyl-8-azabicyclo[3.2.1]octan-3-one oxime
Descripción general
Descripción
The study of heterocyclic compounds, such as 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one oxime, is significant due to their extensive application in pharmacology and material science. These compounds are known for their complex molecular structures and diverse chemical properties, which make them valuable in drug development and other scientific areas.
Synthesis Analysis
Heterocyclic compounds like 3-azabicyclo [3.3.1] nonanones derivatives are synthesized through the Mannich reaction, which involves ketones, aldehydes, and ammonium acetate in polar aprotic solvents (Mazimba & Mosarwa, 2015). This method is pivotal for functionalizing compounds into various heterocycles, including oximes, indicating a possible route for synthesizing 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one oxime.
Molecular Structure Analysis
The structural analysis of similar compounds reveals that they can exist in various conformations with specific groups in equatorial positions, affecting their biological activity and interaction with biological systems (Mazimba & Mosarwa, 2015). Understanding the molecular structure is crucial for tailoring compounds for specific functions.
Chemical Reactions and Properties
The reactivity of oxime compounds can be attributed to their functional groups, which allow for further modifications and reactions to produce derivatives with enhanced biological activities. Such compounds are known to undergo various chemical reactions, leading to the formation of sulphur and nitrogen-containing heterocycles (Mazimba & Mosarwa, 2015).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting points, and crystalline structure, are determined by their molecular conformation and substituents. These properties are essential for the compound's application in drug formulation and material science.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards various reagents, play a crucial role in the compound's pharmacological profile and its interaction with biological systems. The presence of the oxime group significantly influences these properties, making them relevant for specific biological activities.
For a detailed exploration of related compounds and their properties, the following sources provide valuable insights:
- (Mazimba & Mosarwa, 2015) discusses the synthesis and biological activities of 3-azabicyclo [3.3.1] nonanones derivatives, a related structural class.
Aplicaciones Científicas De Investigación
Analgesic and Antipyretic Activity : Compounds similar to "8-Benzyl-8-azabicyclo[3.2.1]octan-3-one oxime," like 8-Benzoyloxy-3-methyl-3-azabicyclo[3.2.1]octane, have shown significant analgesic and antipyretic activities. These properties suggest potential therapeutic applications in pain management (Iriepa & Bellanato, 2014).
Drug Discovery : Analogs like 8-((benzyloxy)carbonyl)-3-methylene-8-azabicyclo(3.2.1)octane-1,5-dicarboxylic acid have shown promise for use in drug discovery and pharmaceutical applications (Kubyshkin et al., 2009).
Synthesis of Bioactive Molecules : A novel method for transforming 2,5-tetrahydrofurandimethanol into 8-oxa-3-azabicyclo[3.2.1]octane, a valuable building block for bioactive molecules, has been developed. This compound has a 58% yield under optimized conditions (Cui et al., 2015).
Neurokinin (NK1) Antagonists : 1-Phenyl-8-azabicyclo[3.2.1]octane ethers, related to the target compound, show potential as high affinity NK1 receptor antagonists. They demonstrate prolonged action and increased selectivity over the hERG channel, which is significant in neurology and pharmacology (Huscroft et al., 2006).
Antimicrobial Activity : Novel oxime ethers of aza/diazabicycles have shown promising antimicrobial activity against various pathogenic bacteria and fungi, with some exhibiting better results than standard drugs (Parthiban et al., 2009).
Direcciones Futuras
The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . As a consequence, research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide . This suggests that there may be future research directions in the synthesis and application of compounds like 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one oxime.
Mecanismo De Acción
Target of Action
The primary target of 8-Benzyl-8-azabicyclo[32It’s known that the 8-azabicyclo[321]octane scaffold is the central core of the family of tropane alkaloids , which display a wide array of interesting biological activities .
Mode of Action
The exact mode of action of 8-Benzyl-8-azabicyclo[32Compounds with the 8-azabicyclo[321]octane scaffold, such as tropane alkaloids, are known to interact with various biological targets, leading to a range of biological activities .
Biochemical Pathways
The specific biochemical pathways affected by 8-Benzyl-8-azabicyclo[32Tropane alkaloids, which share the 8-azabicyclo[321]octane scaffold, are known to affect various biochemical pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 8-Benzyl-8-azabicyclo[32These properties significantly impact the bioavailability of a compound .
Result of Action
The molecular and cellular effects of 8-Benzyl-8-azabicyclo[32Compounds with similar structures have been shown to exhibit nematicidal activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, storage conditions such as temperature and exposure to light can affect the stability of a compound
Propiedades
IUPAC Name |
N-(8-benzyl-8-azabicyclo[3.2.1]octan-3-ylidene)hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c17-15-12-8-13-6-7-14(9-12)16(13)10-11-4-2-1-3-5-11/h1-5,13-14,17H,6-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFSOYEAOVNOZNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(=NO)CC1N2CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60534058 | |
| Record name | N-(8-Benzyl-8-azabicyclo[3.2.1]octan-3-ylidene)hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60534058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Benzyl-8-azabicyclo[3.2.1]octan-3-one oxime | |
CAS RN |
76272-34-9 | |
| Record name | 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one oxime | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76272-34-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Azabicyclo(3.2.1)octan-3-one, 8-(phenylmethyl)-, oxime | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076272349 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(8-Benzyl-8-azabicyclo[3.2.1]octan-3-ylidene)hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60534058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-benzyl-8-azabicyclo[3.2.1]octan-3-one oxime | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.517 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

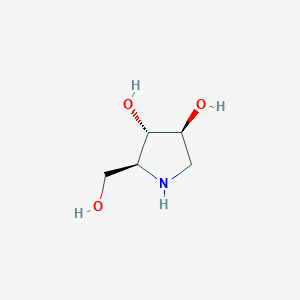

![2-[(1-Naphthylacetyl)amino]benzoic acid](/img/structure/B28631.png)

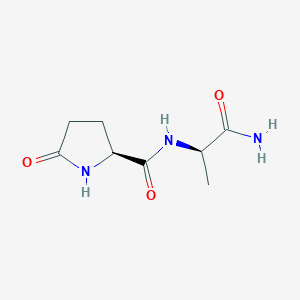
![3-Methyl-2-[(E)-2-phenylvinyl]-2,3-dihydro-1,3-benzothiazole](/img/structure/B28636.png)

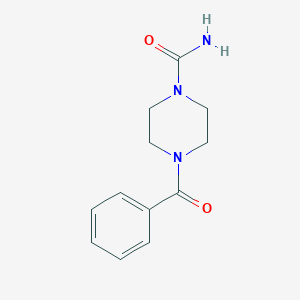
![5-Methylpyrido[2,3-d]pyridazine](/img/structure/B28643.png)
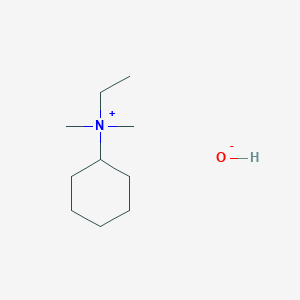
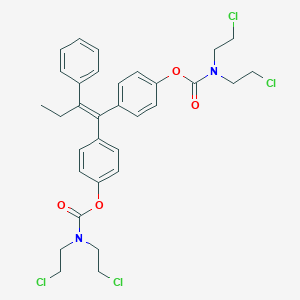
![4-[(trimethylsilyl)methyl]Phenol](/img/structure/B28652.png)
